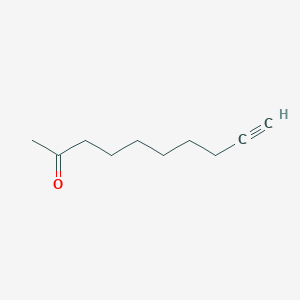
Dec-9-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-9-YN-2-one is an organic compound with the molecular formula C10H14O It is a member of the ynone family, characterized by the presence of a triple bond (alkyne) and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-YN-2-one can be achieved through several methods. One common approach involves the alkylation of terminal alkynes followed by oxidation. For instance, the reaction of 1-decyne with a suitable oxidizing agent can yield this compound. Another method involves the use of silicon-accelerated Friedel-Crafts alkylation, which has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dec-9-YN-2-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and substituted alkynes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dec-9-YN-2-one has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dec-9-YN-2-one involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Dec-9-YN-1-ol: Similar structure but with an alcohol group instead of a ketone.
Cyclodec-2-yn-1-one: Contains a cyclic structure with similar functional groups.
Methyl alkynyl ketone: Another ynone with a methyl group instead of a decyl group.
Uniqueness
Dec-9-YN-2-one is unique due to its linear structure and the specific positioning of the alkyne and ketone groups, which confer distinct reactivity patterns compared to its cyclic and methyl-substituted counterparts. This uniqueness makes it valuable in the synthesis of complex organic molecules and in various research applications.
Properties
CAS No. |
88842-08-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
dec-9-yn-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h1H,4-9H2,2H3 |
InChI Key |
BIZFVCKAVAGTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















